Hesperetin dihydrochalcone

Übersicht

Beschreibung

Hesperetin dihydrochalcone is a flavonoid derivative belonging to the dihydrochalcone class of compounds. It is derived from hesperetin, a flavanone found predominantly in citrus fruits. This compound is known for its sweetening properties and is often used as a low-calorie sweetener in the food industry. Additionally, it exhibits various pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects .

Wirkmechanismus

Target of Action

Hesperetin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin (NHP), a citrus flavonoid . The primary targets of NHD are the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, oxidative stress response, and cell survival .

Mode of Action

NHD interacts with its targets by modulating their activity. It has been shown to have antioxidant activity, which can influence the activity of these signaling pathways . For example, it can modulate the Akt/Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress . Additionally, it can influence the PPARγ, MAPK, and NF-κB pathways, which are involved in inflammation and cell survival .

Biochemical Pathways

The biochemical pathways affected by NHD include those involved in inflammation, oxidative stress response, and cell survival . By modulating the activity of key signaling pathways, NHD can influence the downstream effects of these pathways. For instance, by modulating the Akt/Nrf2/HO-1 pathway, NHD can influence the cellular response to oxidative stress . Similarly, by influencing the PPARγ, MAPK, and NF-κB pathways, NHD can affect processes such as inflammation and cell survival .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NHD have been studied. It undergoes various metabolic reactions including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions can influence the bioavailability of NHD .

Result of Action

The molecular and cellular effects of NHD’s action include anti-inflammatory, hepatoprotective, and neuroprotective activities . These effects are likely due to its modulation of key signaling pathways and its antioxidant activity .

Action Environment

The action, efficacy, and stability of NHD can be influenced by various environmental factors. For instance, the presence of metal ions can increase the water solubility of flavonoids, potentially influencing the absorption and thus the efficacy of NHD .

Biochemische Analyse

Biochemical Properties

Hesperetin Dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. The major reactions involved in the metabolism of this compound are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by modulating various signaling pathways. It has been shown to modulate the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways, which are involved in ameliorating various diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to have various pharmacological properties, especially antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, pretreatment with Hesperetin at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures

Metabolic Pathways

This compound is involved in various metabolic pathways. The major reactions involved in the metabolism of this compound are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its interaction with enzymes or cofactors and its effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hesperetin dihydrochalcone can be synthesized through the hydrogenation of hesperetin. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperetin from citrus fruits, followed by its chemical modification. The extraction process can utilize solvents such as ethanol, methanol, or supercritical carbon dioxide. The extracted hesperetin is then subjected to hydrogenation to produce this compound. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Hesperetin dihydrochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be further reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hesperetin dihydrochalcone has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: this compound is investigated for its potential anticancer, cardioprotective, and neuroprotective effects. It is also explored for its role in managing metabolic disorders.

Industry: The compound is used as a low-calorie sweetener in the food industry and as an additive in cosmetic products for its antioxidant properties

Vergleich Mit ähnlichen Verbindungen

Hesperetin dihydrochalcone is compared with other similar compounds, such as:

Naringin dihydrochalcone: Another dihydrochalcone derivative known for its intense sweetness and antioxidant properties.

Neohesperidin dihydrochalcone: A widely used artificial sweetener with similar pharmacological activities.

Phloretin: A dihydrochalcone found in apples, known for its antioxidant and anti-inflammatory effects

Uniqueness: this compound is unique due to its dual role as a sweetener and a bioactive compound with multiple pharmacological effects. Its ability to modulate various signaling pathways and its potential therapeutic applications make it a compound of significant interest in both the food and pharmaceutical industries .

Biologische Aktivität

Hesperetin dihydrochalcone (HDC) is a flavonoid derived from hesperidin, a glycoside found in citrus fruits. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of HDC, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is structurally related to other flavonoids and is recognized for its unique pharmacological properties. The metabolism of HDC involves its conversion into various metabolites by intestinal microbiota, primarily through deglucosylation processes. This transformation is crucial for its bioavailability and biological effects .

Pharmacological Properties

The pharmacological activities of HDC have been extensively studied. Below are key areas of biological activity:

1. Antioxidant Activity

HDC exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that HDC can enhance the antioxidant capacity in various biological systems, contributing to its protective effects against cellular damage .

2. Anti-inflammatory Effects

HDC has been shown to inhibit inflammatory pathways, particularly the NF-κB signaling pathway. This inhibition leads to reduced synthesis of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Research indicates that HDC possesses antimicrobial properties against various pathogens. While studies on its efficacy are still emerging, preliminary data suggest that it can inhibit the growth of certain bacteria and fungi .

4. Antidiabetic Effects

HDC has demonstrated potential in managing diabetes through mechanisms such as enhancing glucose uptake and inhibiting α-glucosidase activity. These effects contribute to lower blood sugar levels and improved metabolic health in diabetic models .

Case Studies

Several case studies highlight the therapeutic potential of HDC:

- Case Study 1 : In a study involving diabetic rats treated with HDC, significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity. The results suggest that HDC may be beneficial for managing diabetes .

- Case Study 2 : A clinical evaluation of HDC's effects on inflammation showed promising results in reducing markers of inflammation in patients with chronic inflammatory conditions. This study supports the compound's role as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activities of HDC:

Safety and Toxicology

The safety profile of HDC has been evaluated in various studies. It is generally considered safe at recommended dosages, with no significant adverse effects reported in animal studies. The acceptable daily intake (ADI) has been established at 20 mg/kg body weight based on extensive toxicological assessments .

Eigenschaften

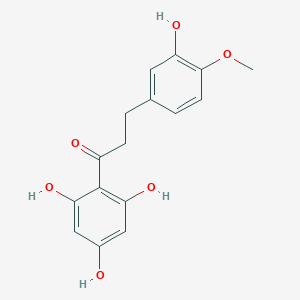

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSTZADJBEXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188886 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly grey solid; Bland aroma | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35400-60-3 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can hesperetin dihydrochalcone be produced through biotransformation?

A2: Yes, a novel method utilizing yeast-mediated hydrogenation has been developed for synthesizing this compound with high yields (over 83%) []. This approach offers a potentially safer and more cost-effective alternative to traditional chemical hydrogenation methods.

Q2: How is this compound metabolized by the human body?

A3: Studies show that human intestinal bacteria play a crucial role in the degradation of neohesperidin dihydrochalcone, a compound structurally related to this compound []. The metabolic pathway involves a series of deglycosylation and hydrolysis steps, ultimately leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. While the specific metabolic fate of this compound was not detailed in this research, it's plausible that similar pathways involving intestinal microbiota could be involved.

Q3: Can this compound be detected in natural sources?

A4: Research has confirmed the presence of this compound-4′-O-β-d-glucoside (HDCG) in the plant Balanophora harlandii []. This finding, along with the identification of three new HDCG analogs in the same plant, opens up possibilities for exploring natural sources of dihydrochalcone sweeteners.

Q4: Are there any enzymes known to modify the structure of this compound?

A5: Yes, novel catechol O-methyltransferases found in the mycelium of Lentinula edodes have demonstrated the ability to catalyze the O-methylation of this compound, leading to the formation of its corresponding (iso-)vanilloid derivative [].

Q5: Can this compound be used to modify bitterness perception?

A6: Research indicates that this compound glucoside (HDG) effectively suppresses the bitterness of limonin and naringin, even at subthreshold concentrations []. Compared to other sweeteners like sucrose, neohesperidin dihydrochalcone (NHD), and naringin dihydrochalcone (ND), HDG exhibited superior bitterness-suppressing effects.

Q6: What are the potential applications of O-methyltransferases in the context of this compound?

A7: O-methyltransferases from sources like Lentinula edodes could be valuable tools for generating taste-active flavonoids, including this compound and its derivatives []. This enzymatic approach aligns with green chemistry principles and could lead to more sustainable production methods for natural flavoring agents.

Q7: How effective are chemical modifications in altering the taste profile of this compound?

A8: While introducing electron-donating or -withdrawing substituents to the aromatic rings of this compound can alter its taste potency, the characteristic lingering aftertaste associated with dihydrochalcones remains largely unaffected by these modifications [].

Q8: Can this compound glucoside be used to develop analytical tools?

A9: Yes, research has demonstrated the development of a competitive, indirect homologous ELISA (enzyme-linked immunosorbent assay) for detecting this compound 4'-glucoside and phloretin 4'-glucoside in fermentation media []. This assay, based on a specific antibody with minimal cross-reactivity to related compounds, highlights the potential of dihydrochalcone glycosides in analytical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.